molecular formula C11H15NO2 B2787209 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2196213-21-3

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B2787209
CAS No.: 2196213-21-3
M. Wt: 193.246
InChI Key: VAKCBGKNCYZURF-UHFFFAOYSA-N
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Description

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group linked to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 3-methylpyridine with oxirane derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where the oxirane ring opens up to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[(oxolan-2-yl)methoxy]pyridine
  • 3-Methyl-2-[(tetrahydrofuran-2-yl)methoxy]pyridine
  • 3-Methyl-2-[(oxolan-3-yl)methoxy]pyridine

Uniqueness

3-Methyl-2-[(oxolan-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the oxolane ring enhances its solubility and reactivity compared to other pyridine derivatives. This uniqueness makes it a valuable compound for specialized applications in various fields.

Properties

IUPAC Name

3-methyl-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-2-6-12-11(9)14-8-10-5-3-7-13-10/h2,4,6,10H,3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKCBGKNCYZURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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